molecular formula C8H5IN2O B3320376 5-Iodo-1H-pyrrolo[2,3-B]pyridine-3-carbaldehyde CAS No. 1234615-88-3

5-Iodo-1H-pyrrolo[2,3-B]pyridine-3-carbaldehyde

Cat. No.: B3320376
CAS No.: 1234615-88-3
M. Wt: 272.04 g/mol
InChI Key: HLQWQIZDLGNXAS-UHFFFAOYSA-N
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Description

5-Iodo-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde ( 1234615-88-3) is a high-purity chemical reagent with the molecular formula C8H5IN2O and a molecular weight of 272.04 g/mol . This compound, a derivative of the 7-azaindole scaffold, is a valuable synthetic intermediate in organic chemistry and drug discovery research . The molecule features two key reactive sites: an iodine substituent and an aldehyde group. The iodine atom is amenable to cross-coupling reactions, such as Suzuki or Sonogashira reactions, enabling the introduction of diverse carbon-based fragments. Simultaneously, the aldehyde group offers a handle for nucleophilic addition or reductive amination, facilitating the formation of new carbon-nitrogen and carbon-carbon bonds. This dual functionality makes it a versatile building block for constructing complex molecular architectures, particularly in the synthesis of pharmaceutical candidates and biologically active compounds. As a specialized research chemical, it requires specific storage conditions and is offered with cold-chain transportation to ensure stability. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-iodo-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5IN2O/c9-6-1-7-5(4-12)2-10-8(7)11-3-6/h1-4H,(H,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLQWQIZDLGNXAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC2=C1C(=CN2)C=O)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5IN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501232809
Record name 5-Iodo-1H-pyrrolo[2,3-b]pyridine-3-carboxaldehyde
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Molecular Weight

272.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1234615-88-3
Record name 5-Iodo-1H-pyrrolo[2,3-b]pyridine-3-carboxaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1234615-88-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Iodo-1H-pyrrolo[2,3-b]pyridine-3-carboxaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501232809
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 5 Iodo 1h Pyrrolo 2,3 B Pyridine 3 Carbaldehyde

Retrosynthetic Analysis of the Pyrrolo[2,3-B]pyridine Core Bearing Iodo and Formyl Functionalities

A retrosynthetic analysis of 5-Iodo-1H-pyrrolo[2,3-B]pyridine-3-carbaldehyde suggests several potential synthetic disconnections. The formyl group at the C3 position can be retrosynthetically disconnected via a formylation reaction, a common transformation for electron-rich heterocycles. This leads back to a 5-iodo-1H-pyrrolo[2,3-b]pyridine intermediate.

Further disconnection of the iodo group at the C5 position can be envisioned through an iodination reaction of the 1H-pyrrolo[2,3-b]pyridine (7-azaindole) core. Alternatively, the pyrrolo[2,3-b]pyridine ring system itself can be constructed from a suitably substituted pyridine (B92270) precursor, incorporating the iodine atom at an early stage. This latter approach often involves the formation of the pyrrole (B145914) ring onto a pre-functionalized pyridine ring.

A plausible retrosynthetic pathway is outlined below:

This analysis highlights two main strategic approaches: late-stage functionalization of the parent 7-azaindole (B17877) core or an earlier introduction of the iodo group onto a pyridine precursor followed by ring construction.

Precursor Synthesis and Functionalization Strategies

The synthesis of the target compound heavily relies on the preparation of appropriately functionalized precursors. This section details the synthesis of halogenated pyrrolo[2,3-b]pyridine intermediates and the subsequent introduction of the formyl group.

The synthesis of halogenated 7-azaindoles can be achieved through various methods. One common approach starts with substituted 2-aminopyridines. For instance, the synthesis of 5-bromo-7-azaindole (B68098) has been reported starting from 2-aminopyridine, which undergoes bromination to yield 5-bromo-2-aminopyridine. This intermediate can then be further functionalized and cyclized to form the desired 5-bromo-1H-pyrrolo[2,3-b]pyridine. A similar strategy can be envisioned for the iodo analogue.

Direct halogenation of the 7-azaindole core is another viable method. While electrophilic substitution on the pyrrolo[2,3-b]pyridine ring typically occurs at the C3 position, regioselective halogenation at other positions can be achieved under specific conditions or by using protecting group strategies. For the synthesis of 5-iodo-1H-pyrrolo[2,3-b]pyridine, direct iodination of 7-azaindole can be explored using various iodinating agents.

A representative reaction for the synthesis of a halogenated precursor is the bromination of 2-aminopyridine:

Reactant Reagents Product Reference
2-AminopyridineBromine, Acetic Acid5-Bromo-2-aminopyridine google.com

This 5-bromo-2-aminopyridine can then undergo further reactions, such as iodination and cyclization, to form a 5-iodo-7-azaindole precursor. google.com

The introduction of a formyl group at the C3 position of the pyrrolo[2,3-b]pyridine ring is commonly achieved through the Vilsmeier-Haack reaction. organic-chemistry.orgwikipedia.orgijpcbs.comnih.gov This reaction utilizes a Vilsmeier reagent, typically generated from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF). The electron-rich nature of the pyrrole ring in the 7-azaindole system facilitates this electrophilic substitution, leading to regioselective formylation at the C3 position.

The general mechanism involves the formation of a chloroiminium ion (Vilsmeier reagent), which then acts as the electrophile in an electrophilic aromatic substitution reaction with the 7-azaindole core. Subsequent hydrolysis of the resulting iminium salt intermediate furnishes the desired aldehyde.

A typical procedure for the Vilsmeier-Haack formylation of a 5-substituted-1H-pyrrolo[2,3-b]pyridine is as follows:

Starting Material Reagents Solvent Product
5-Iodo-1H-pyrrolo[2,3-b]pyridinePOCl₃, DMFDichloromethaneThis compound

This method is highly efficient for the formylation of various electron-rich aromatic and heteroaromatic compounds. ijpcbs.com

Direct Synthetic Approaches to this compound

While a specific one-pot synthesis for this compound is not extensively documented, the principles of multicomponent reactions could be applied. Such a strategy would involve the simultaneous or sequential combination of a pyridine precursor, a source for the pyrrole ring atoms, and the iodo and formyl functionalities or their precursors in a single reaction vessel. Given the reactivity of the 7-azaindole core, a one-pot iodination followed by formylation of the parent 1H-pyrrolo[2,3-b]pyridine could also be a feasible, though challenging, approach due to potential side reactions and regioselectivity issues.

A more practical and commonly employed approach is a multi-step synthesis. A convergent strategy might involve the synthesis of a 5-iodinated pyridine precursor and a separate synthesis of a fragment containing the pyrrole ring with a C3-formyl precursor, followed by their coupling.

A divergent approach, which is often more synthetically feasible, would start from a common intermediate, such as 5-bromo-2-aminopyridine. This intermediate can then be subjected to a series of reactions to construct the 7-azaindole core, followed by late-stage functionalization. For example, a plausible multi-step synthesis is outlined below:

Bromination of 2-aminopyridine: To produce 5-bromo-2-aminopyridine. google.com

Iodination: Introduction of an iodine atom at a suitable position on the pyridine ring.

Sonogashira coupling and cyclization: Reaction with a protected alkyne followed by intramolecular cyclization to form the 5-bromo-7-azaindole core. google.com

Halogen exchange (optional): If a bromo intermediate is used, a halogen exchange reaction could be employed to introduce the iodo group.

Vilsmeier-Haack Formylation: Introduction of the formyl group at the C3 position of the 5-iodo-1H-pyrrolo[2,3-b]pyridine intermediate.

Optimization of Reaction Parameters and Process Efficiency for this compound Elaboration

The efficiency and yield of the synthesis of this compound are highly dependent on the careful optimization of several reaction parameters. Key variables in the Vilsmeier-Haack formylation step include temperature, reaction time, solvent, and the molar ratio of reactants.

Temperature and Reaction Time: The Vilsmeier-Haack reaction is typically conducted at temperatures ranging from room temperature to elevated temperatures, sometimes as high as 120°C. ijpcbs.com The optimal temperature is a trade-off between reaction rate and the potential for side product formation. Lower temperatures may require longer reaction times to achieve complete conversion, while higher temperatures can accelerate the reaction but may also lead to decomposition or the formation of undesired isomers. For instance, in the formylation of related heterocyclic systems, reactions are often initiated at low temperatures (e.g., 0-10°C) during the addition of the Vilsmeier reagent, followed by a period of stirring at room temperature or gentle heating to drive the reaction to completion.

Solvent Selection: The choice of solvent can significantly influence the solubility of the reactants and the stability of the Vilsmeier reagent. While DMF often serves as both a reactant and a solvent, other inert solvents such as chloroform, dichloromethane, benzene, toluene, and o-dichlorobenzene have been used. ijpcbs.com The selection of an appropriate solvent is crucial for achieving a homogeneous reaction mixture and facilitating an efficient work-up procedure.

Molar Ratio of Reactants: The stoichiometry of the Vilsmeier reagent relative to the 5-iodo-1H-pyrrolo[2,3-b]pyridine substrate is a critical parameter. An excess of the Vilsmeier reagent is often employed to ensure complete conversion of the starting material. However, an excessive amount can lead to the formation of byproducts and complicate the purification process. Therefore, the molar ratio must be carefully optimized to maximize the yield of the desired product while minimizing waste.

The following interactive data table illustrates the hypothetical optimization of the Vilsmeier-Haack formylation of 5-Iodo-1H-pyrrolo[2,3-b]pyridine.

EntryReagentSolventTemperature (°C)Time (h)Yield (%)
1POCl₃/DMFDichloromethane0 to rt1275
2POCl₃/DMFDichloromethane60482
3SOCl₂/DMFToluene80678
4POCl₃/DMFDMFrt1085
5POCl₃/DMFDMF80390

This data is illustrative and intended to represent a typical optimization study.

Green Chemistry Principles in the Synthetic Routes Towards this compound

In recent years, there has been a growing emphasis on the integration of green chemistry principles into the synthesis of chemical compounds to minimize environmental impact. For the synthesis of this compound, several strategies can be employed to enhance the sustainability of the process.

Traditional solvents used in the Vilsmeier-Haack reaction, such as chlorinated hydrocarbons, are often toxic and environmentally persistent. A key aspect of greening this synthesis is the selection of more sustainable solvents. While DMF is a common reagent and solvent, its high boiling point and potential for decomposition can pose challenges. Exploring alternative, greener solvents or adopting solvent-free reaction conditions are promising approaches.

Solvent-free reactions, where the reactants are ground together, have been shown to be effective for some Vilsmeier-Haack reactions, leading to reduced reaction times and simplified work-up procedures. researchgate.net Microwave-assisted organic synthesis (MAOS) is another powerful technique that can significantly reduce the need for large volumes of solvents and dramatically shorten reaction times. organic-chemistry.orgtandfonline.com The application of microwave irradiation can lead to rapid and uniform heating, often resulting in higher yields and cleaner reaction profiles. organic-chemistry.orgnih.govrsc.orgacs.org Similarly, ultrasound-assisted synthesis has demonstrated the ability to accelerate reactions and improve yields in certain formylation processes. nih.govnih.gov

The development of recyclable and reusable catalytic systems is a cornerstone of green chemistry. In the context of the Vilsmeier-Haack reaction, while the formylating agent itself is consumed, the use of catalytic promoters or alternative reaction pathways can enhance sustainability.

Ionic Liquids: Ionic liquids (ILs) have emerged as promising "green" alternatives to traditional organic solvents due to their low vapor pressure, thermal stability, and potential for recyclability. sci-hub.se Acidic ionic liquids can act as both the solvent and the catalyst in certain electrophilic substitution reactions, potentially offering a more environmentally benign approach to formylation. sci-hub.seionike.com The ability to recover and reuse the ionic liquid after the reaction is a significant advantage in terms of waste reduction. researchgate.net

Heterogeneous Catalysts: The use of solid-supported catalysts can simplify product purification and enable catalyst recycling. While the Vilsmeier-Haack reaction is not typically catalytic, research into alternative formylation methods using heterogeneous catalysts is an active area. For instance, metal-organic frameworks (MOFs) have been explored as catalysts for various organic transformations, including formylation reactions of N-heterocycles. researchgate.netresearchgate.netnih.gov These porous materials can offer high catalytic activity and selectivity, and their solid nature facilitates easy separation from the reaction mixture.

The following interactive data table provides a hypothetical comparison of different synthetic approaches based on green chemistry principles.

ApproachSolventEnergy SourceCatalystReaction TimeKey Advantage
ConventionalDichloromethaneThermalNone4-12 hEstablished method
Microwave-assistedMinimal or no solventMicrowaveNone10-30 minReduced time and solvent use organic-chemistry.org
Ultrasound-assistedEthanolUltrasoundNone1-2 hEnergy efficient
Ionic Liquid[BMIM]HSO₄ThermalIonic Liquid3-5 hRecyclable medium sci-hub.se
Solvent-freeNoneGrindingNone20-30 minNo solvent waste researchgate.net

This data is illustrative and based on general principles of green chemistry applied to similar reactions.

Chemical Reactivity and Transformational Chemistry of 5 Iodo 1h Pyrrolo 2,3 B Pyridine 3 Carbaldehyde

Reactivity Profiles Involving the Formyl Moiety (C3-Carbaldehyde)

The aldehyde functional group at the C3 position of the pyrrole (B145914) ring is a key handle for a variety of synthetic modifications. Its electrophilic carbonyl carbon readily participates in nucleophilic additions, condensations, and redox reactions.

The carbonyl carbon of the formyl group is susceptible to attack by various nucleophiles, such as organometallic reagents (e.g., Grignard and organolithium reagents). These reactions lead to the formation of secondary alcohols, extending the carbon skeleton and introducing new functional groups. The general mechanism involves the nucleophilic addition to the carbonyl, forming a tetrahedral intermediate, which is subsequently protonated upon workup to yield the alcohol.

Table 1: Examples of Nucleophilic Addition Reactions

Nucleophile Reagent Example Product Type
Alkyl/Aryl Grignard Reagent (R-MgBr) Secondary Alcohol
Alkyl/Aryl Organolithium Reagent (R-Li) Secondary Alcohol

These reactions are fundamental for building molecular complexity from the 7-azaindole (B17877) core.

The aldehyde group is a precursor for the construction of various heterocyclic systems through condensation reactions. It readily reacts with nucleophiles containing primary amino groups, such as hydrazines, hydroxylamines, and primary amines, to form hydrazones, oximes, and imines (Schiff bases), respectively. These intermediates can undergo subsequent intramolecular cyclization to form fused ring systems. For instance, reaction with hydrazines can lead to the formation of pyrazole (B372694) rings, a common motif in medicinal chemistry. beilstein-journals.orgnih.gov The initial step is the nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration to form a C=N double bond.

Table 2: Heterocycle Formation via Condensation Reactions

Reagent Intermediate Resulting Heterocycle (after cyclization)
Hydrazine (B178648) (H₂NNH₂) Hydrazone Pyrazole
Substituted Hydrazines Substituted Hydrazone Substituted Pyrazole

This strategy is widely employed for synthesizing diverse libraries of compounds for biological screening. beilstein-journals.org

The formyl group can be selectively reduced to a primary alcohol or completely reduced to a methyl group. The choice of reducing agent dictates the outcome of the reaction.

Reduction to Alcohols: Mild reducing agents, such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄), are commonly used to convert the aldehyde to a primary alcohol, (5-iodo-1H-pyrrolo[2,3-b]pyridin-3-yl)methanol. This transformation is typically high-yielding and chemoselective, leaving the C5-iodo bond and the heterocyclic core intact.

Reduction to Alkanes: More forcing conditions are required to reduce the aldehyde to an alkane (methyl group). Classic methods like the Wolff-Kishner (using hydrazine and a strong base) or Clemmensen (using zinc amalgam and hydrochloric acid) reductions can be employed, although the compatibility of these harsh conditions with the sensitive 7-azaindole ring system must be considered.

The aldehyde group can be readily oxidized to the corresponding carboxylic acid, 5-iodo-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid. This transformation introduces a versatile functional group that can participate in amide bond formation and other derivatizations. Common oxidizing agents for this purpose include potassium permanganate (B83412) (KMnO₄), chromium trioxide (CrO₃), or milder reagents like silver oxide (Ag₂O). researchgate.net The resulting carboxylic acid is a key intermediate for synthesizing amides, esters, and other acid derivatives. nih.govnih.gov

Olefination reactions provide a powerful method for converting the carbonyl group into a carbon-carbon double bond.

Wittig Reaction: This reaction involves the use of a phosphonium (B103445) ylide (a Wittig reagent) to convert the aldehyde into an alkene. The geometry of the resulting alkene (E or Z) can often be controlled by the choice of ylide and reaction conditions.

Horner-Wadsworth-Emmons (HWE) Reaction: The HWE reaction, a modification of the Wittig reaction, utilizes a phosphonate (B1237965) carbanion. wikipedia.org This method often offers advantages over the classic Wittig reaction, including the use of more nucleophilic and less basic carbanions and easier removal of the phosphate (B84403) byproduct. wikipedia.org The HWE reaction typically shows high selectivity for the formation of (E)-alkenes. wikipedia.orgresearchgate.net

Table 3: Comparison of Olefination Reactions

Reaction Reagent Key Features Typical Product Stereoselectivity
Wittig Phosphonium Ylide Versatile, can produce both E and Z isomers Dependent on ylide stability

These reactions are crucial for synthesizing vinyl-substituted 7-azaindoles, which can serve as precursors for further functionalization or as key structural elements in biologically active molecules.

Cross-Coupling Reactions at the C5-Iodo Position

The carbon-iodine bond at the C5 position is an ideal handle for palladium-catalyzed cross-coupling reactions. The high reactivity of aryl iodides compared to the corresponding bromides or chlorides allows these reactions to proceed under relatively mild conditions. wikipedia.org This enables the introduction of a wide variety of substituents, including aryl, heteroaryl, alkyl, and alkynyl groups, at this position. researchgate.net

Common cross-coupling reactions employed include:

Suzuki-Miyaura Coupling: This reaction couples the aryl iodide with an organoboron reagent (boronic acid or ester) and is widely used for forming C-C bonds to introduce aryl or vinyl groups. nih.govnih.gov

Sonogashira Coupling: This reaction forms a C-C bond between the aryl iodide and a terminal alkyne, providing a direct route to arylalkynes. wikipedia.orglibretexts.orgorganic-chemistry.orgresearchgate.net It typically employs a palladium catalyst and a copper(I) co-catalyst. wikipedia.orgorganic-chemistry.org

Heck Coupling: This reaction couples the aryl iodide with an alkene to form a substituted alkene, offering another method for C-C bond formation. organic-chemistry.org

Buchwald-Hartwig Amination: This reaction forms a C-N bond by coupling the aryl iodide with a primary or secondary amine. organic-chemistry.orgnih.gov It is a powerful tool for synthesizing substituted anilines and related compounds.

Stille Coupling: This reaction involves the coupling of the aryl iodide with an organotin compound to form a C-C bond. nih.gov

Table 4: Overview of Cross-Coupling Reactions at the C5-Iodo Position

Reaction Name Coupling Partner Bond Formed Typical Catalyst System
Suzuki-Miyaura Boronic Acid/Ester C(sp²)-C(sp²) Pd catalyst (e.g., Pd(PPh₃)₄), Base
Sonogashira Terminal Alkyne C(sp²)-C(sp) Pd catalyst, Cu(I) co-catalyst, Base
Heck Alkene C(sp²)-C(sp²) Pd catalyst, Base
Buchwald-Hartwig Amine C(sp²)-N Pd catalyst, Ligand, Base

The versatility of these cross-coupling reactions makes 5-iodo-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde a highly valuable scaffold for creating diverse molecular architectures.

Palladium-Catalyzed Suzuki-Miyaura Coupling Reactions

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds by coupling an organoboron reagent with an organic halide or triflate, catalyzed by a palladium(0) complex. researchgate.net This reaction is widely utilized for its mild conditions, functional group tolerance, and the commercial availability and stability of boronic acids. researchgate.net

For this compound, the C5-iodo group serves as an excellent handle for Suzuki-Miyaura coupling. The reaction facilitates the introduction of a wide array of aryl, heteroaryl, or vinyl substituents at this position. The general catalytic cycle involves the oxidative addition of the palladium(0) catalyst to the C-I bond, followed by transmetalation with the organoboron species and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. researchgate.net

Successful Suzuki-Miyaura couplings on the 7-azaindole scaffold often require careful optimization of reaction conditions, including the choice of catalyst, ligand, base, and solvent. In many instances, protection of the pyrrole N-H group (e.g., with a tosyl (Ts) or tert-butyloxycarbonyl (Boc) group) is beneficial to prevent side reactions and improve yields, although protocols for unprotected N-H heterocycles have also been developed. beilstein-journals.orgmdpi.com For example, the coupling of chloroindoles and azaindoles has been shown to proceed efficiently at lower temperatures (60 °C) using specific precatalysts. beilstein-journals.org A chemoselective Suzuki–Miyaura cross-coupling at the C-2 position of a 2-iodo-4-chloropyrrolopyridine intermediate has been demonstrated, highlighting the high reactivity of the C-I bond compared to the C-Cl bond under these conditions. nih.gov

Table 1: Illustrative Suzuki-Miyaura Coupling of 5-Iodo-7-azaindole-3-carbaldehyde

EntryAryl Boronic AcidCatalyst / LigandBaseSolventTemp. (°C)Yield (%)
1Phenylboronic acidPd₂(dba)₃ / XPhosK₂CO₃1,4-Dioxane/H₂O100~90
24-Methoxyphenylboronic acidPd(PPh₃)₄K₃PO₄Dioxane/H₂O90~85
33-Pyridinylboronic acidPd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O100~88
42-Thiopheneboronic acidNa₂PdCl₄ / sSPhosK₂CO₃H₂O/Acetonitrile37~75 organic-chemistry.org

Palladium-Catalyzed Sonogashira Coupling Reactions

The Sonogashira coupling is a highly efficient method for forming carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. nih.gov The reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and a mild base, such as an amine, which also often serves as the solvent. nih.govnih.gov

The C5-iodo substituent of this compound is highly reactive under Sonogashira conditions, allowing for the facile introduction of various alkynyl groups. This transformation is pivotal for the synthesis of complex molecules, as the resulting alkyne can be further manipulated. The reactivity of halides in Sonogashira coupling follows the order I > Br > Cl, making the iodo-substituted substrate ideal for selective coupling. nih.gov

Numerous studies have demonstrated the utility of Sonogashira reactions in the synthesis and functionalization of the azaindole core. Often, the reaction is a key step in a sequence where a halo-aminopyridine is coupled with a terminal alkyne, followed by an intramolecular cyclization to construct the azaindole ring system. nih.govdicp.ac.cn These precedents confirm the feasibility and high efficiency of coupling at an iodinated pyridine (B92270) ring, which is structurally analogous to the pyridine portion of the 7-azaindole scaffold.

Table 2: Illustrative Sonogashira Coupling of 5-Iodo-7-azaindole-3-carbaldehyde

EntryAlkyneCatalyst / Co-catalystBaseSolventTemp. (°C)
1PhenylacetylenePdCl₂(PPh₃)₂ / CuIEt₃NDMF60
2EthynyltrimethylsilanePd(PPh₃)₄ / CuIEt₃N / THFTHF25 (RT)
3Propargyl alcoholPdCl₂(PPh₃)₂ / CuIDiisopropylamineToluene70
41-HeptynePd(OAc)₂ / CuIPiperidineDMF80

Palladium-Catalyzed Heck Coupling Reactions

The Heck reaction involves the palladium-catalyzed coupling of an unsaturated halide (or triflate) with an alkene to form a substituted alkene. uni-muenchen.de This reaction is a powerful tool for C-C bond formation and typically exhibits high trans selectivity. The mechanism proceeds via oxidative addition of the palladium(0) catalyst to the aryl halide, followed by migratory insertion of the alkene and subsequent β-hydride elimination. nih.gov

The C5-iodo bond of this compound is a suitable electrophilic partner for the Heck reaction. This allows for the vinylation of the C5 position with various alkenes, such as acrylates, styrenes, and other activated olefins. The synthesis of azaindole derivatives has been achieved through cascade reactions that involve a Heck coupling step, demonstrating the applicability of this transformation to the azaindole framework. While many studies focus on intramolecular Heck reactions for ring formation, intermolecular couplings are also well-established.

Table 3: Illustrative Heck Coupling of 5-Iodo-7-azaindole-3-carbaldehyde

EntryAlkeneCatalyst / LigandBaseSolventTemp. (°C)
1n-Butyl acrylatePd(OAc)₂ / PPh₃Et₃NAcetonitrile100
2StyrenePd₂(dba)₃ / P(o-tol)₃K₂CO₃DMF120
3AcrylonitrilePdCl₂(PPh₃)₂NaOAcDMA110
41-OctenePd(OAc)₂KOAcDMF120

Buchwald-Hartwig Amination Reactions

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that enables the formation of carbon-nitrogen bonds between an aryl halide and an amine. This reaction has become a vital tool for synthesizing arylamines, which are prevalent in pharmaceuticals and materials science. The choice of ligand is critical for achieving high efficiency and broad substrate scope.

The 5-iodo-7-azaindole scaffold is a suitable substrate for Buchwald-Hartwig amination, allowing for the introduction of primary and secondary amines at the C5 position. Studies on related N-protected 4-bromo-7-azaindoles have shown that C-N bond formation with various amines, amino acid esters, and amides proceeds in good to excellent yields. mdpi.com The higher reactivity of the C-I bond compared to C-Br or C-Cl ensures that this compound would be an excellent coupling partner. Regioselectivity is a key feature, with amination occurring exclusively at the less sterically hindered and more reactive C-I bond in polyhalogenated systems.

Table 4: Illustrative Buchwald-Hartwig Amination of 5-Iodo-7-azaindole-3-carbaldehyde

EntryAmineCatalyst / LigandBaseSolventTemp. (°C)
1MorpholinePd₂(dba)₃ / BINAPNaOt-BuToluene100
2AnilinePd(OAc)₂ / RuPhosCs₂CO₃Dioxane110
3BenzylaminePd₂(dba)₃ / XantphosK₃PO₄Toluene100
4PiperidinePd(OAc)₂ / DavePhosLiHMDSTHF80

Negishi and Stille Coupling Reactions

The Negishi and Stille reactions are powerful palladium-catalyzed cross-coupling methods that further expand the possibilities for C-C bond formation at the C5 position of the azaindole core.

The Negishi coupling utilizes organozinc reagents, which are known for their high reactivity and functional group tolerance. The reaction couples organic halides with organozinc compounds, allowing for the formation of sp³-sp², sp²-sp², and sp-sp² bonds. Organozinc reagents can be prepared directly from the corresponding organic halide and activated zinc, making them readily accessible. The application of Negishi coupling to pyridyl and indolyl halides is well-documented, suggesting its utility for the 5-iodo-7-azaindole substrate.

The Stille reaction employs organotin (organostannane) reagents. A key advantage of organostannanes is their stability to air and moisture, and many are commercially available. The reaction is compatible with a wide range of functional groups. However, a significant drawback is the toxicity of tin compounds and the difficulty in removing tin byproducts. The Stille reaction works well with aryl iodides and heterocyclic compounds, making it a viable, albeit less common, option for functionalizing this compound.

Table 5: Illustrative Negishi and Stille Couplings of 5-Iodo-7-azaindole-3-carbaldehyde

EntryReactionReagentCatalystSolventTemp. (°C)
1NegishiPhenylzinc chloridePd(PPh₃)₄THF65
2NegishiEthylzinc iodidePdCl₂(dppf)DMF50
3StilleTributyl(vinyl)tinPd(PPh₃)₄Toluene110
4Stille(Tributylstannyl)pyridinePdCl₂(AsPh₃)₂Dioxane100

Emerging and Ligand-Enabled Cross-Coupling Methodologies for C-I Bonds

The field of cross-coupling chemistry is continuously evolving, with a focus on developing more efficient, sustainable, and broadly applicable methods. For C-I bond functionalization, recent advancements center on the design of sophisticated ligands and catalyst systems that operate under milder conditions with lower catalyst loadings.

Ligand Development: The use of sterically hindered and electron-rich biarylphosphine ligands (e.g., XPhos, SPhos, RuPhos) and N-heterocyclic carbenes (NHCs) has revolutionized palladium catalysis. These ligands promote the challenging oxidative addition and reductive elimination steps of the catalytic cycle, allowing for the coupling of previously unreactive or sensitive substrates. nih.gov Palladium precatalysts incorporating these ligands offer improved stability and activity. beilstein-journals.org

Alternative Catalysts: While palladium remains the dominant metal, there is growing interest in using more abundant and less expensive first-row transition metals. Nickel-catalyzed cross-coupling reactions, for instance, have emerged as a powerful alternative for C-I bond activation and can often engage substrates that are challenging for palladium catalysts. Cobalt-catalyzed reductive couplings also represent an emerging area for the stereoselective synthesis of complex cyclic structures from halo-dienes. These newer methodologies promise to expand the toolkit for modifying complex scaffolds like this compound.

Reactivity at the Pyrrole Nitrogen (N1)

The pyrrole nitrogen (N1) of the 7-azaindole ring possesses reactivity characteristic of an N-H group within an electron-rich aromatic system. The proton is moderately acidic and can be removed by a suitable base to generate a nucleophilic azaindole anion. This anion can then react with various electrophiles, allowing for functionalization at the N1 position.

N-Alkylation and N-Arylation: The deprotonated 7-azaindole can undergo reaction with alkyl halides (e.g., methyl iodide, benzyl (B1604629) bromide) or aryl halides to form N-substituted products. N-alkylation is typically performed using a strong base like sodium hydride (NaH) in a polar aprotic solvent such as THF or DMF. N-arylation can be achieved through copper-catalyzed (Ullmann condensation) or palladium-catalyzed (Buchwald-Hartwig) conditions. Copper-catalyzed N-arylation of 7-azaindole with aryl iodides has been shown to proceed in high yield.

Protecting Group Strategies: In many multi-step syntheses, the N1 position is protected to prevent unwanted side reactions during subsequent transformations, particularly those involving strong bases or organometallic reagents. mdpi.com Common protecting groups for the azaindole nitrogen include electron-withdrawing groups like tosyl (Ts), which can be introduced using tosyl chloride, or carbamates like tert-butyloxycarbonyl (Boc), installed using di-tert-butyl dicarbonate. Silyl groups such as triisopropylsilyl (TIPS) are also used. The choice of protecting group depends on its stability to the planned reaction conditions and the ease of its subsequent removal.

N-Alkylation and N-Acylation Strategies

The pyrrole nitrogen (N-1) of the 7-azaindole core is nucleophilic and can be readily functionalized through alkylation and acylation. These reactions are crucial for modulating the electronic properties of the ring system and for introducing substituents that can influence biological activity or direct further chemical transformations.

N-Alkylation: The deprotonated pyrrole nitrogen acts as a potent nucleophile. Treatment with a suitable base, such as sodium hydride (NaH) or potassium superoxide, followed by the addition of an alkylating agent like an alkyl halide (e.g., methyl iodide) or benzyl bromide, typically results in the formation of the N-alkylated product. nih.govorganic-chemistry.org The reaction is often performed in an aprotic polar solvent like dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF). researchgate.net The use of ultrasound has been shown to accelerate the N-alkylation of pyrrole. nih.gov

N-Acylation: Acylation of the pyrrole nitrogen can be achieved using acylating agents such as acyl chlorides or anhydrides. researchgate.netrsc.org These reactions often proceed in the presence of a base to neutralize the acid byproduct. N-acylation introduces an electron-withdrawing group onto the pyrrole nitrogen, which significantly decreases the electron density of the pyrrole ring, thereby modifying its reactivity towards electrophiles.

Exploration of Protecting Group Chemistry for the Pyrrole Nitrogen

In multi-step syntheses, protection of the pyrrole nitrogen is often necessary to prevent unwanted side reactions and to control regioselectivity. An ideal protecting group should be easy to introduce, stable to subsequent reaction conditions, and readily removable under mild conditions.

Due to the electron-rich nature of the pyrrole ring, electron-withdrawing protecting groups are particularly effective as they decrease the ring's susceptibility to electrophilic attack and polymerization. researchgate.netacs.org

Sulfonyl Groups: Groups such as tosyl (Ts) and benzenesulfonyl are among the most common protecting groups for pyrrole nitrogen. researchgate.net Their strong electron-withdrawing nature reduces the reactivity of the pyrrole ring, enabling a wider range of reactions and improving yields in regioselective functionalizations. researchgate.netresearchgate.net They are typically introduced by reacting the pyrrole with the corresponding sulfonyl chloride in the presence of a base. chem-station.com

2-(Trimethylsilyl)ethoxymethyl (SEM) Group: The SEM group is another valuable protecting group. researchgate.netresearchgate.net It can act as both a protecting group and a directing group for lithiation at the C-2 position. sci-hub.seacs.org A significant advantage of the SEM group is its facile removal under mild conditions, often using fluoride (B91410) ion sources like tetrabutylammonium (B224687) fluoride (TBAF), which is compatible with many other functional groups. researchgate.netnih.gov However, challenges during SEM deprotection have been noted, as the release of formaldehyde (B43269) can sometimes lead to side products. nih.gov

Table 1: Common Protecting Groups for Pyrrole Nitrogen

Protecting Group Abbreviation Introduction Reagents Deprotection Conditions Key Features
p-Toluenesulfonyl Ts TsCl, Base (e.g., NaH, Pyridine) Reductive cleavage (e.g., Mg/MeOH), Strong acid/base Strong electron-withdrawing effect, highly stable. researchgate.netchem-station.com
2-(Trimethylsilyl)ethoxymethyl SEM SEMCl, Base (e.g., NaH) Fluoride source (e.g., TBAF), Lewis/protic acids Mild deprotection, can direct ortho-lithiation. sci-hub.senih.gov
tert-Butoxycarbonyl Boc Boc₂O, DMAP Trifluoroacetic acid (TFA), heat Commonly used, removed under acidic conditions.

Reactivity of the Pyridine Nitrogen

The pyridine nitrogen (N-7) in the 7-azaindole scaffold possesses a lone pair of electrons and exhibits basic and nucleophilic properties, allowing for a distinct set of chemical transformations.

Quaternization and N-Oxidation Chemistry

Quaternization: The pyridine nitrogen can react with electrophiles, such as alkyl halides, to form quaternary pyridinium (B92312) salts. This reaction modifies the electronic properties of the pyridine ring, making it more susceptible to nucleophilic attack. The quaternization of a 1H-pyrrolo[2,3-b]pyridine derivative has been reported to occur with reagents like iodomethane. researchgate.net

N-Oxidation: The pyridine nitrogen can be oxidized to an N-oxide using oxidizing agents like hydrogen peroxide in acetic acid or meta-chloroperoxybenzoic acid (m-CPBA). chemtube3d.comarkat-usa.org The formation of the N-oxide has profound effects on the reactivity of the pyridine ring. It activates the C-4 and C-6 positions for nucleophilic substitution and can direct metallation or other electrophilic substitutions to these positions. nih.govscripps.eduresearchgate.net Furthermore, the N-oxide functionality can serve as a ligand in metal-catalyzed reactions and can be subsequently removed by deoxygenation if required. scripps.eduacs.org

Coordination Chemistry Potential Involving the Pyridine Nitrogen

The lone pair of electrons on the pyridine nitrogen makes it an excellent coordination site for metal ions. 7-azaindole and its derivatives are known to act as versatile ligands in coordination chemistry, binding to a variety of transition metals including platinum, palladium, ruthenium, and silver. acs.orgnih.govrsc.orgnih.govresearchgate.net

Coordination typically occurs through the pyridine N-7 atom. nih.gov However, the deprotonated pyrrole nitrogen (N-1) can also participate in metal binding, leading to various coordination modes, including bridging motifs. acs.orgnih.gov The resulting metal complexes have applications in materials science as emitters for organic light-emitting diodes (OLEDs) and in catalysis, where they have shown reactivity in C-H bond activation. rsc.orgresearchgate.net

Chemo-, Regio-, and Stereoselectivity Aspects in the Transformations of this compound

The presence of multiple reactive sites in this compound makes selectivity a critical consideration in its chemical transformations.

Chemoselectivity: The challenge lies in selectively targeting one functional group in the presence of others. For instance, palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, can be selectively performed at the C-5 iodo position. acs.orgnih.gov The choice of catalyst, ligands, and reaction conditions is crucial to avoid competing reactions at other sites, such as N-arylation or reactions involving the aldehyde. Similarly, conditions for N-1 alkylation must be chosen to prevent concomitant reaction at the aldehyde carbonyl group, for example, by using a strong, non-nucleophilic base for deprotonation.

Regioselectivity: Electrophilic substitution on the 7-azaindole ring typically occurs at the C-3 position of the electron-rich pyrrole ring. rsc.org In the title compound, this position is already substituted. Further electrophilic attack, if forced, would need to overcome the deactivating effects of the aldehyde and iodo groups. Functionalization of the pyridine ring is often achieved via N-oxide formation, which directs substitution to the C-4 and C-6 positions. researchgate.netresearchgate.net Direct arylation of N-methyl 7-azaindole N-oxides has been shown to be regioselective for the pyridine ring. nih.gov

Stereoselectivity: While the core 7-azaindole structure is planar and achiral, stereoselectivity becomes relevant when chiral reagents are used or when reactions create new stereocenters in substituents attached to the ring. For example, the reduction of a ketone derived from the carbaldehyde group could generate a chiral alcohol, and the stereochemical outcome would depend on the reducing agent and reaction conditions.

Table 2: Site-Selective Reactions on the this compound Scaffold

Reactive Site Position Reaction Type Typical Reagents/Conditions
Pyrrole Nitrogen N-1 Alkylation / Acylation / Protection Base (NaH) + Alkyl/Acyl Halide or Protecting Group Reagent (SEM-Cl)
Pyrrole Ring C-2 Lithiation (with N-protection) n-BuLi (requires N-SEM protection)
Aldehyde C-3 Nucleophilic Addition / Reduction Grignard reagents, Organolithiums / NaBH₄
Pyridine Ring C-4, C-6 Nucleophilic Substitution Via N-oxide activation
Iodo Group C-5 Cross-Coupling Pd catalyst + Boronic Acid (Suzuki) or Organostannane (Stille)
Pyridine Nitrogen N-7 N-Oxidation / Quaternization / Coordination m-CPBA / Alkyl Halide / Metal Salt

Mechanistic Investigations of Key Synthetic and Transformational Pathways

Understanding the reaction mechanisms is fundamental to predicting reactivity and optimizing conditions.

N-Alkylation: The mechanism of N-alkylation of pyrrole is a straightforward acid-base reaction followed by nucleophilic substitution. A base abstracts the acidic proton from the pyrrole nitrogen to generate the pyrrolide anion. This highly nucleophilic anion then attacks the electrophilic carbon of an alkylating agent in an SN2-type displacement.

Palladium-Catalyzed Cross-Coupling (Suzuki-Miyaura): The mechanism for the reaction at the C-5 iodo position is well-established and follows a general catalytic cycle. libretexts.orgchemrxiv.org

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-iodine bond to form a Pd(II) complex.

Transmetalation: In the presence of a base, which activates the organoboron species to form a boronate complex, the organic group is transferred from boron to the palladium center, displacing the halide. organic-chemistry.org

Reductive Elimination: The two organic groups on the palladium complex couple, forming a new carbon-carbon bond and regenerating the Pd(0) catalyst, which re-enters the catalytic cycle.

N-Oxidation: The oxidation of the pyridine nitrogen involves the transfer of an oxygen atom from a peroxy acid (like m-CPBA) or another oxidant. The lone pair of the nitrogen atom acts as a nucleophile, attacking the electrophilic oxygen of the peroxy acid in a concerted or stepwise process, leading to the formation of the N-oxide and the corresponding carboxylic acid byproduct. nih.gov

Elucidation of Reaction Mechanisms via Kinetic and Spectroscopic Studies

A comprehensive review of available scientific literature reveals a notable absence of detailed kinetic and spectroscopic studies focused specifically on the elucidation of reaction mechanisms for this compound. While this compound is recognized as a valuable intermediate in the synthesis of various biologically active molecules, particularly kinase inhibitors, research into the fundamental aspects of its chemical reactivity, including the rates and mechanisms of its transformations, appears to be limited.

Currently, there are no publicly accessible studies that provide kinetic data, such as rate constants, reaction orders, or activation energies, for reactions involving this compound. Furthermore, the application of spectroscopic techniques, such as UV-Vis, NMR, or IR spectroscopy, to monitor the progress of its reactions and identify reactive species has not been detailed in the literature. The absence of such fundamental data hinders a deep, quantitative understanding of the compound's reactivity profile.

Characterization of Intermediates and Transition States

Consistent with the lack of mechanistic studies, there is no available information regarding the characterization of intermediates or transition states in the chemical transformations of this compound. The identification and structural analysis of transient species are crucial for a complete understanding of a reaction pathway. Techniques such as low-temperature spectroscopy, computational modeling, and trapping experiments have not been reported in the context of this specific molecule.

Without experimental or theoretical characterization of intermediates and transition states, any proposed reaction mechanisms for this compound would remain speculative. Further research in this area is necessary to map out the energetic landscapes of its reactions and to understand the precise nature of the species involved in its chemical conversions.

Derivatization Strategies and Scaffold Diversity Enabled by 5 Iodo 1h Pyrrolo 2,3 B Pyridine 3 Carbaldehyde

Synthesis of C3-Substituted Pyrrolo[2,3-B]pyridine Derivatives through Carbaldehyde Functionalization

The carbaldehyde group at the C3 position of the 5-iodo-1H-pyrrolo[2,3-b]pyridine core is a versatile handle for introducing a wide range of substituents and extending the molecular framework. This functionality readily participates in numerous classical carbonyl chemistry reactions, allowing for the generation of diverse derivatives.

One of the most common transformations is reductive amination , which provides a straightforward route to C3-aminomethyl derivatives. This reaction involves the initial formation of a Schiff base or iminium ion intermediate upon reaction with a primary or secondary amine, followed by in situ reduction with a mild reducing agent like sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). This method is highly efficient for coupling a vast array of amines—aliphatic, aromatic, and heterocyclic—to the scaffold, yielding the corresponding secondary or tertiary amines. ineosopen.org

Other important functionalizations of the C3-carbaldehyde include:

Wittig and Horner-Wadsworth-Emmons reactions: These olefination methods allow for the conversion of the aldehyde into various alkenes, introducing carbon-carbon double bonds with diverse substituents. This is particularly useful for creating conjugated systems or for linking the scaffold to other molecular fragments.

Condensation reactions: Knoevenagel condensation with active methylene (B1212753) compounds (e.g., malonates, cyanoacetates) yields α,β-unsaturated products, which can serve as Michael acceptors for further derivatization.

Addition of organometallic reagents: Grignard or organolithium reagents can add to the aldehyde to form secondary alcohols, providing a chiral center and a new point for diversification.

Oxidation and Reduction: The aldehyde can be oxidized to a carboxylic acid, which then opens up access to amide, ester, and other acyl derivatives. Conversely, reduction of the aldehyde yields the corresponding primary alcohol, which can be further functionalized.

These transformations at the C3 position are fundamental for exploring the structure-activity relationships (SAR) of pharmacologically active molecules derived from this scaffold.

Synthesis of C5-Substituted Pyrrolo[2,3-B]pyridine Derivatives via Diversification at the Iodo Position

The iodine atom at the C5 position is a key feature for diversification, serving as an excellent leaving group in a variety of palladium-catalyzed cross-coupling reactions. These reactions are cornerstones of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance. nih.gov

Suzuki-Miyaura Coupling: This reaction is widely used to form carbon-carbon bonds by coupling the C5-iodo scaffold with a wide range of aryl or vinyl boronic acids or esters. nih.gov The versatility of commercially available boronic acids allows for the introduction of a vast array of substituted aromatic and heteroaromatic rings at the C5 position. The reaction is typically catalyzed by a palladium complex with a suitable phosphine (B1218219) ligand and requires a base. nih.gov

Sonogashira Coupling: To introduce alkyne functionalities, the Sonogashira coupling is employed. wikipedia.orgorganic-chemistry.org This reaction couples the C5-iodo derivative with a terminal alkyne, catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base. The resulting C5-alkynyl pyrrolo[2,3-b]pyridines are valuable intermediates themselves, as the alkyne can undergo further transformations, including click chemistry or intramolecular cyclizations to form fused ring systems. researchgate.net

Buchwald-Hartwig Amination: This powerful method allows for the formation of carbon-nitrogen bonds, coupling the C5-iodo position with a wide variety of primary and secondary amines, including anilines, alkylamines, and heterocyclic amines. organic-chemistry.orgnih.gov This reaction provides direct access to C5-amino derivatives, which are common structural motifs in many biologically active compounds. The choice of palladium catalyst and ligand is crucial for achieving high yields, especially with challenging substrates. researchgate.net

Table 1: Key Cross-Coupling Reactions at the C5-Iodo Position

Reaction Name Reactant Partner Bond Formed Typical Catalyst System
Suzuki-Miyaura Boronic Acid/Ester (R-B(OR)₂) C-C (Aryl/Vinyl) Pd(PPh₃)₄, K₂CO₃
Sonogashira Terminal Alkyne (R-C≡CH) C-C (Alkynyl) PdCl₂(PPh₃)₂, CuI, Et₃N
Buchwald-Hartwig Amine (R₂NH) C-N Pd₂(dba)₃, Xantphos, Cs₂CO₃

Construction of Novel Fused Ring Systems and Polyheterocyclic Architectures Incorporating the Pyrrolo[2,3-B]pyridine Core

The dual reactivity of 5-iodo-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde makes it an exceptional precursor for the synthesis of complex, fused heterocyclic systems. By strategically combining reactions at both the C3 and C5 positions, novel polycyclic architectures can be constructed through intramolecular cyclization reactions. ias.ac.in

A common and powerful strategy involves a two-step sequence:

Functionalization at C5: A palladium-catalyzed cross-coupling reaction, such as a Sonogashira coupling, is first performed to introduce a reactive group at the C5 position. For example, coupling with a terminal alkyne bearing a nucleophilic group (e.g., a hydroxyl or amino group) installs a side chain poised for cyclization.

Intramolecular Cyclization: The newly introduced group at C5 can then react with the C3-carbaldehyde or a derivative thereof. For instance, an intramolecular condensation or addition reaction can lead to the formation of a new ring fused to the pyrrolo[2,3-b]pyridine core.

An alternative approach involves first modifying the C3-aldehyde and then using this new functionality to direct cyclization onto the C5 position. For example, the aldehyde can be converted to an alkyne, which could then undergo an intramolecular reaction with a group installed at the C5 position.

Furthermore, tandem reactions can be designed where functionalization at one position triggers a cascade of reactions leading to a fused system. For instance, a Sonogashira coupling at C5 to introduce an alkyne, followed by an in-situ iodocyclization, can generate a new fused ring adjacent to the pyridine (B92270) moiety. researchgate.netrsc.org Such strategies have been used to create diverse fused systems like pyrazolo[4,3-c]pyridines, thieno[2,3-c]pyrazoles, and other complex polyheterocycles from analogous building blocks. researchgate.netsemanticscholar.org

Development of Chemical Libraries and Compound Collections Based on this compound

The 7-azaindole (B17877) scaffold is a cornerstone in modern drug discovery, particularly for the development of kinase inhibitors. nih.gov The ability of this compound to undergo selective and high-yielding reactions at two independent sites makes it an ideal platform for generating large, diverse chemical libraries for high-throughput screening.

In a library synthesis campaign, the C5-iodo position can be diversified using an array of boronic acids, alkynes, or amines via cross-coupling reactions. Subsequently, the C3-carbaldehyde of each of these C5-substituted products can be further diversified through reactions like reductive amination with a collection of different amines. This "two-dimensional" diversification approach allows for the exponential expansion of a compound collection from a single starting material.

This strategy is a prime example of diversity-oriented synthesis (DOS) , where the goal is to rapidly generate structurally diverse molecules to explore chemical space. acs.org The resulting libraries of novel pyrrolo[2,3-b]pyridine derivatives can be screened against various biological targets, such as kinases, to identify novel hit compounds. nih.govnih.gov The modular nature of the synthesis allows for rapid follow-up and optimization of initial hits by synthesizing closely related analogs, facilitating the exploration of structure-activity relationships (SAR). nih.gov

Spectroscopic and Advanced Structural Elucidation Methodologies for 5 Iodo 1h Pyrrolo 2,3 B Pyridine 3 Carbaldehyde and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. By analyzing the behavior of atomic nuclei in a magnetic field, one can deduce the connectivity and spatial relationships of atoms.

One-dimensional ¹H and ¹³C NMR spectra provide fundamental information about the chemical environment of hydrogen and carbon atoms, respectively.

¹H NMR Spectroscopy: The ¹H NMR spectrum of 5-Iodo-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde is expected to display distinct signals for each of its non-equivalent protons. The aldehyde proton (-CHO) is anticipated to appear as a singlet in the highly deshielded region (typically δ 9.8-10.2 ppm) due to the strong electron-withdrawing nature of the carbonyl group. The proton on the pyrrole (B145914) ring (H2) would likely resonate as a singlet around δ 8.3-8.6 ppm. The protons on the pyridine (B92270) ring, H4 and H6, are expected to appear as doublets due to ortho-coupling, with their chemical shifts influenced by the iodine substituent at C5. The broad singlet corresponding to the pyrrole N-H proton is typically observed in the δ 11.0-13.0 ppm range.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom Position Predicted ¹H Chemical Shift (δ, ppm) Predicted ¹³C Chemical Shift (δ, ppm)
1 (NH) 12.5 (s, br) -
2 8.5 (s) 139.0
3 - 120.0
3a - 130.0
4 8.4 (d) 135.0
5 - 92.0
6 8.8 (d) 151.0
7a - 148.0
CHO 10.1 (s) 188.0

Note: These are predicted values based on known substituent effects on the 7-azaindole (B17877) scaffold. Actual experimental values may vary.

2D NMR experiments are essential for assembling the molecular structure by establishing correlations between different nuclei. sdsu.edu

COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-spin coupled, typically through two or three bonds. sdsu.edu For this molecule, a key correlation would not be expected between the isolated aromatic protons H2, H4, and H6, confirming their lack of direct scalar coupling.

HSQC (Heteronuclear Single Quantum Coherence): HSQC maps protons directly to the carbons they are attached to (one-bond ¹H-¹³C correlation). sdsu.edu This is crucial for definitively assigning the carbon signals corresponding to the H2, H4, H6, and aldehyde protons.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is one of the most informative experiments, revealing long-range (two- and three-bond) correlations between protons and carbons. sdsu.edu It is instrumental in connecting the different fragments of the molecule. Key expected correlations that would confirm the structure include:

The aldehyde proton correlating to C3 and C3a.

H2 correlating to C3, C3a, and C7a.

H4 correlating to C5, C6, and C7a.

H6 correlating to C4, C5, and C7a.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment detects correlations between protons that are close in space, regardless of their bonding. It can be used to confirm spatial relationships, such as the proximity of the aldehyde proton to the H4 proton on the pyridine ring.

Table 2: Expected Key 2D NMR Correlations for Structural Confirmation

Experiment Correlating Nuclei (Proton → Carbon/Proton) Information Gained
HSQC H2 → C2; H4 → C4; H6 → C6; CHO → C=O Direct C-H attachment
HMBC CHO → C3, C3a Aldehyde position confirmation
HMBC H2 → C3, C3a, C7a Pyrrole ring connectivity
HMBC H4 → C5, C6, C7a Pyridine ring connectivity
HMBC H6 → C4, C5 Pyridine ring connectivity and iodine position

For derivatives with overlapping signals or for biosynthetic studies, isotopic labeling can be employed. Synthesizing the molecule with ¹³C- or ¹⁵N-enriched precursors allows for specific signals to be enhanced or for particular correlations to be traced. For instance, labeling the aldehyde carbon with ¹³C would make its signal exceptionally clear in the ¹³C NMR spectrum and enhance its HMBC correlations. Advanced 1D experiments, such as 1D-NOE, can be used to selectively irradiate a specific proton (e.g., H4) and observe which other protons show a Nuclear Overhauser Effect, providing more precise distance-related information than a 2D NOESY.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry provides the exact molecular weight and, through fragmentation analysis, offers corroborating evidence for the proposed structure.

HRMS provides a highly accurate mass measurement of the parent ion, allowing for the unambiguous determination of its elemental formula. The theoretical monoisotopic mass of this compound (C₈H₅IN₂O) is 271.9447 g/mol . An experimental HRMS measurement matching this value to within a few parts per million (ppm) would confirm the molecular formula. A related isomer, 3-iodo-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde, has a listed monoisotopic mass of 271.94467 Da. uni.lu

Table 3: HRMS Data for C₈H₅IN₂O

Ion Species Calculated Exact Mass (m/z)
[M]⁺ 271.9447
[M+H]⁺ 272.9520

Tandem mass spectrometry (MS/MS) involves isolating the molecular ion and subjecting it to collision-induced dissociation to generate fragment ions. The resulting fragmentation pattern serves as a molecular fingerprint and helps to verify the structure. chemguide.co.uk For this compound, characteristic fragmentation pathways are expected.

The fragmentation of aromatic aldehydes often proceeds via the loss of a carbonyl group (CO, 28 Da) or the entire formyl radical (CHO, 29 Da). libretexts.orgmiamioh.edu Another predictable fragmentation would be the loss of the iodine atom (I, 127 Da), which is a common pathway for iodo-substituted aromatic compounds. researchgate.net Subsequent fragmentation could involve the cleavage of the heterocyclic rings.

Table 4: Predicted MS/MS Fragmentation for the [M+H]⁺ Ion of this compound

Precursor Ion (m/z) Predicted Fragment Ion (m/z) Neutral Loss Proposed Fragment Structure
272.95 244.95 CO (28 Da) [C₇H₅IN₂]⁺
272.95 145.05 I (127 Da) [C₈H₆N₂O]⁺

These combined spectroscopic methodologies provide a comprehensive and rigorous framework for the structural elucidation of this compound and its derivatives, ensuring accurate identification and characterization.

Computational and Theoretical Studies of 5 Iodo 1h Pyrrolo 2,3 B Pyridine 3 Carbaldehyde

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT))

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the properties of 7-azaindole (B17877) derivatives. Various functionals, such as B3LYP-D3, PBE0-D3, and ωB97X-D, have been utilized to perform these calculations, offering a balance between computational cost and accuracy.

Geometric Optimization and Conformational Analysis

Theoretical studies on the chloro-analogues of 5-Iodo-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde have revealed important details about their geometric structures and conformational preferences. A key aspect of this is the potential for dimer formation through hydrogen bonding.

For 5-chloro-7-azaindole-3-carbaldehyde, single-crystal X-ray analysis has confirmed that molecules in the solid state form dimers via strong, dual N1–H1···N7′ hydrogen bonds. These dimers are further stabilized by weaker intermolecular interactions. Computational results support this, indicating that a dimeric structure is more stable than the isolated monomer.

Furthermore, the orientation of the aldehyde group relative to the pyrrole (B145914) ring gives rise to two possible conformers. In the case of 5Cl7AICA, the conformer where the aldehyde group is rotated by 180° is calculated to be less stable. Conversely, for 4Cl7AICA, this rotated conformer is predicted to be the more stable one. This highlights the subtle influence of the halogen's position on the conformational landscape of the molecule.

Table 1: Calculated Relative Stability of 4Cl7AICA and 5Cl7AICA Dimers

CompoundDimer TypeRelative Stability (kcal/mol)
4Cl7AICADimer 10.00
Dimer 2-1.35
5Cl7AICADimer 1-0.68
Dimer 20.00

Note: Dimer 1 corresponds to the experimentally observed structure for 5Cl7AICA. Dimer 2 has the aldehyde group rotated by 180 degrees. Negative values indicate greater stability.

Electronic Structure and Frontier Molecular Orbital (FMO) Analysis

The electronic properties of 7-azaindole derivatives are of significant interest. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are crucial in determining the chemical reactivity and kinetic stability of a molecule. The energy difference between these frontier orbitals, known as the HOMO-LUMO gap, is a key indicator of molecular stability.

Generally, the introduction of an electron-withdrawing group like iodine at the 5-position is expected to lower the energy of both the HOMO and LUMO levels compared to the unsubstituted 7-azaindole-3-carbaldehyde. The magnitude of this effect and the resulting HOMO-LUMO gap would require specific calculations for the iodinated compound.

Table 2: Conceptual DFT Reactivity Descriptors (Illustrative for a Generic 7-Azaindole Derivative)

ParameterFormulaDescription
Ionization Potential (I)I ≈ -EHOMOThe energy required to remove an electron.
Electron Affinity (A)A ≈ -ELUMOThe energy released when an electron is added.
Electronegativity (χ)χ = (I + A) / 2The ability of an atom to attract electrons.
Chemical Hardness (η)η = (I - A) / 2Resistance to change in electron distribution.
Electrophilicity Index (ω)ω = χ2 / (2η)A measure of the electrophilic character.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Computational methods are highly effective in predicting spectroscopic parameters, which can then be compared with experimental data to validate the theoretical models.

Vibrational Frequencies:

Detailed vibrational analyses have been performed for 4Cl7AICA and 5Cl7AICA using DFT calculations. The calculated vibrational frequencies, after appropriate scaling, show good agreement with experimental data from FT-IR and FT-Raman spectroscopy. These studies allow for the precise assignment of vibrational modes. For example, the characteristic carbonyl stretching vibration is a strong signal in the IR spectra, and its position is influenced by conjugation with the azaindole ring. The N-H stretching vibrations are also sensitive to the formation of intermolecular hydrogen bonds in the dimeric structures.

Table 3: Selected Calculated and Experimental Vibrational Frequencies (cm-1) for 5-chloro-7-azaindole-3-carbaldehyde

Vibrational ModeCalculated (ωB97X-D)Experimental (IR)Experimental (Raman)
N-H stretch31043098-
C=O stretch167316651663
C=C stretch161416181616
C-Cl stretch721723721

NMR Chemical Shifts:

While specific predicted NMR data for this compound is not available, the Gauge-Independent Atomic Orbital (GIAO) method is a common and reliable approach for calculating NMR chemical shifts. Such calculations, when performed for a molecule, can aid in the assignment of experimental spectra and provide insights into the electronic environment of the nuclei.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is a valuable tool for elucidating the mechanisms of chemical reactions, providing details that are often difficult to obtain through experimental means alone.

Mapping of Potential Energy Surfaces for Chemical Transformations

For reactions involving 7-azaindole derivatives, computational methods can be used to map the potential energy surface (PES). This involves calculating the energies of reactants, products, intermediates, and transition states. By mapping the PES, the most likely reaction pathway can be identified as the one that follows the minimum energy path. While a specific PES for a reaction involving this compound has not been reported, studies on the tautomerization of the parent 7-azaindole have demonstrated the utility of this approach.

Characterization of Transition States and Energy Barriers

A critical aspect of understanding a reaction mechanism is the characterization of the transition state(s) and the calculation of the associated energy barriers. The transition state represents the highest energy point along the reaction coordinate and its structure provides insight into the geometry of the reacting species at the point of transformation. The energy barrier, or activation energy, determines the rate of the reaction.

For the excited-state proton transfer reactions of 7-azaindole, for example, computational studies have been used to locate the transition state structures and calculate the energy barriers for both double and triple proton transfer mechanisms. These calculations have helped to explain the role of solvent molecules in mediating the reaction. Similar methodologies could be applied to understand the reactivity of this compound in various chemical transformations.

Prediction of Reactivity, Selectivity, and Regioselectivity Profiles

A comprehensive theoretical investigation of this compound would typically employ quantum chemical calculations, such as Density Functional Theory (DFT), to elucidate its electronic structure and predict its chemical behavior.

Reactivity Descriptors: Key parameters derived from these calculations would be used to create a reactivity profile. These descriptors help in understanding the molecule's susceptibility to electrophilic and nucleophilic attack. A hypothetical data table for such predictions is presented below.

| Electrophilicity Index (ω) | Global electrophilic nature | (Value in eV) | A higher index points to a stronger electrophilic character. |

Note: The values in this table are placeholders and would require specific computational studies to be determined.

Selectivity and Regioselectivity: To predict the regioselectivity of reactions, such as electrophilic aromatic substitution or nucleophilic addition, computational chemists would analyze local reactivity indicators.

Fukui Functions: These calculations would identify which atomic sites are most susceptible to nucleophilic (f+), electrophilic (f-), or radical (f0) attack. For instance, analysis might reveal whether the pyrrole or pyridine (B92270) ring is more activated and pinpoint the most reactive carbon or nitrogen atoms.

Molecular Electrostatic Potential (MEP) Map: An MEP map would visualize the electron density distribution. Red-colored regions (negative potential) would indicate likely sites for electrophilic attack, while blue regions (positive potential) would highlight potential sites for nucleophilic attack, such as the carbonyl carbon of the carbaldehyde group.

Molecular Dynamics Simulations and Intermolecular Interaction Studies

Molecular Dynamics (MD) simulations could be employed to study the behavior of this compound over time, particularly its interactions with other molecules like solvents or biological macromolecules.

Intermolecular Interactions: MD simulations would reveal the nature and strength of non-covalent interactions that the molecule can form.

Hydrogen Bonding: The simulation would identify the potential for the pyrrole N-H group and the carbaldehyde oxygen to act as hydrogen bond donors and acceptors, respectively.

Halogen Bonding: A significant focus would be on the iodine atom at the 5-position. The positive region on the outermost surface of the iodine (the σ-hole) would make it a potential halogen bond donor, allowing it to interact with Lewis bases. This is a crucial interaction for many halogenated compounds in materials science and medicinal chemistry.

π-π Stacking: The aromatic pyrrolopyridine core would be analyzed for its ability to engage in π-π stacking interactions with other aromatic systems.

A summary of potential intermolecular interactions is provided in the table below.

Table 2: Potential Intermolecular Interactions for this compound

Interaction Type Potential Donor/Acceptor Site Significance
Hydrogen Bonding Pyrrole N-H (Donor), Aldehyde O (Acceptor), Pyridine N (Acceptor) Influences solubility, crystal packing, and binding to biological targets.
Halogen Bonding Iodine at C5 (Donor) Directs crystal engineering and can be critical for specific protein-ligand interactions.
π-π Stacking Pyrrolopyridine ring system Contributes to the stability of molecular aggregates and binding in aromatic pockets of enzymes.

| Dipole-Dipole | Polar C=O and C-I bonds | Affects the molecule's physical properties and orientation in condensed phases. |

Applications of 5 Iodo 1h Pyrrolo 2,3 B Pyridine 3 Carbaldehyde As a Synthetic Intermediate and Building Block

Role in the Total Synthesis of Complex Natural Products and Analogues

The pyrrolo[2,3-b]pyridine core, also known as 7-azaindole (B17877), is a prominent feature in numerous biologically active natural products and their synthetic analogues. While specific total syntheses employing 5-Iodo-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde are not extensively documented in publicly available literature, its structure makes it an ideal starting material for such endeavors. The aldehyde group at the 3-position can be readily transformed into various functional groups or used in condensation reactions to build molecular complexity. The iodo-substituent at the 5-position is a versatile handle for carbon-carbon bond formation through cross-coupling reactions, such as Suzuki, Sonogashira, or Heck couplings. These reactions are fundamental in the synthesis of complex molecular architectures.

The general synthetic utility of related pyrrolo[2,3-b]pyridine derivatives in medicinal chemistry is well-established for creating bioactive molecules, including kinase inhibitors. The strategic placement of the iodo and aldehyde functionalities in this compound allows for a modular and convergent approach to the synthesis of natural product analogues, where diverse fragments can be introduced at different positions of the heterocyclic core.

Precursor for Advanced Organic Materials and Functional Polymers

The development of novel organic materials with tailored electronic and photophysical properties is a rapidly growing field of research. Heterocyclic compounds, particularly those with extended π-systems, are often key components of these materials. This compound can serve as a valuable building block for such materials.

The pyrrolo[2,3-b]pyridine nucleus itself possesses interesting electronic properties. The iodo-substituent can be readily converted into other functional groups or used in polymerization reactions, such as Sonogashira or Stille couplings, to create conjugated polymers. The aldehyde group offers a site for post-polymerization modification or for the introduction of specific functionalities that can influence the material's properties, such as its solubility, morphology, or electronic characteristics. While direct examples of polymers derived from this specific iodo-carbaldehyde are not prominent in the literature, the synthetic potential is evident from the vast body of work on other functionalized heterocycles in materials science.

Scaffold for the Development of Novel Catalysts and Ligands in Organic Synthesis

The design and synthesis of new ligands for transition metal catalysis is crucial for the advancement of organic synthesis. The pyrrolo[2,3-b]pyridine framework, with its nitrogen atoms at positions 1 and 7, can act as a bidentate ligand, coordinating to a metal center. The functional groups on this compound provide opportunities to modulate the steric and electronic properties of the resulting ligand.

The aldehyde group can be derivatized to introduce chiral auxiliaries or other coordinating moieties, leading to the formation of chiral ligands for asymmetric catalysis. The iodo group can be used to attach the ligand to a solid support or to introduce bulky substituents that can influence the catalyst's activity and selectivity. The development of pyridine-based scaffolds in catalysis is a well-explored area, and the unique substitution pattern of this compound offers a platform for the creation of novel ligand architectures. nih.gov

Intermediate in the Synthesis of Radiopharmaceuticals (e.g., for targeted imaging or therapy development)

Radiolabeled molecules are essential tools in nuclear medicine for both diagnostic imaging and targeted radiotherapy. The presence of an iodine atom in this compound makes it a prime candidate for the synthesis of radiopharmaceuticals. The non-radioactive iodine can be replaced with a radioactive isotope of iodine, such as ¹²³I, ¹²⁴I, or ¹³¹I, through isotopic exchange or radioiodination reactions. mdpi.com

The pyrrolo[2,3-b]pyridine scaffold is a known pharmacophore that can be targeted to specific biological receptors. For instance, iodinated pyridine (B92270) derivatives have been developed as imaging agents for nicotinic acetylcholine (B1216132) receptors. nih.gov By incorporating a radioactive iodine isotope, this compound could be converted into a radiotracer for positron emission tomography (PET) or single-photon emission computed tomography (SPECT) imaging. The aldehyde group could be used to attach the molecule to a targeting vector, such as a peptide or antibody, to deliver the radionuclide to a specific site in the body for targeted therapy.

Building Block for Fluorescent Probes and Chemosensors

Fluorescent probes and chemosensors are molecules that exhibit a change in their fluorescence properties upon binding to a specific analyte. The design of such probes often involves a fluorophore unit and a receptor unit. The pyrrolo[2,3-b]pyridine core can act as a fluorophore, and its photophysical properties can be tuned by the substituents on the ring.

The aldehyde group of this compound is a convenient reactive site for the introduction of a receptor unit. For example, it can be condensed with an amine-containing molecule to form an imine, which can act as a binding site for metal ions or other analytes. The iodo group can be used to further modify the electronic properties of the fluorophore through cross-coupling reactions, thereby influencing the probe's sensitivity and selectivity. The development of fluorescent probes based on heterocyclic systems is an active area of research, and this compound provides a versatile platform for the design of novel sensors.

Future Research Directions and Unaddressed Challenges in the Study of 5 Iodo 1h Pyrrolo 2,3 B Pyridine 3 Carbaldehyde

Exploration of Novel Catalytic Transformations and C-H Functionalization Strategies

The core structure of 5-Iodo-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde presents multiple sites for functionalization. The iodine atom at the C5 position is a classical handle for cross-coupling reactions. However, future research should prioritize the development of novel catalytic transformations that go beyond standard palladium-catalyzed methods. Investigating the use of more sustainable and earth-abundant metal catalysts, such as copper, nickel, or iron, for C-I bond activation would be a significant advancement.

A major unaddressed challenge is the selective functionalization of the C-H bonds of the pyrrolopyridine scaffold. Strategies for direct C-H activation at the C2, C4, and C6 positions would provide more efficient and atom-economical routes to complex derivatives. This could involve transition-metal-catalyzed C-H arylation, alkylation, or amination, potentially guided by the existing functional groups on the ring. Overcoming the challenge of regioselectivity in these transformations will be paramount for their synthetic utility.

Development of Asymmetric Synthetic Routes Utilizing the Compound

The aldehyde functionality at the C3 position of this compound serves as a key anchor for introducing chirality. Future research should focus on the development of novel asymmetric synthetic routes that leverage this group. This includes the exploration of organocatalytic or transition-metal-catalyzed enantioselective additions to the aldehyde, such as aldol, Henry, or Michael reactions, to generate chiral side chains.

A significant challenge lies in controlling the stereochemistry of these reactions to produce single enantiomers of biologically active molecules. The development of chiral catalysts specifically designed for the pyrrolopyridine substrate could lead to highly efficient and selective transformations. Furthermore, the synthesis of chiral derivatives of this compound itself, perhaps through asymmetric C-H insertion or resolution, would open up new possibilities for creating complex chiral architectures.

Integration into Continuous Flow Chemistry Methodologies

The synthesis and derivatization of this compound are currently performed using traditional batch processes. A significant area for future development is the integration of these synthetic steps into continuous flow chemistry methodologies. nih.gov Flow chemistry offers numerous advantages, including enhanced safety, improved reaction control, and the potential for automated, multi-step syntheses. nih.govuc.pt

The challenge in this area is the adaptation of existing synthetic protocols to a flow environment. This will require optimization of reaction parameters such as temperature, pressure, and residence time, as well as the development of suitable solid-supported reagents and catalysts. mdpi.com A successful transition to continuous flow would enable more efficient and scalable production of this important intermediate and its derivatives. nih.gov

Discovery of Unanticipated Reactivity Patterns and Rearrangements

While the general reactivity of the iodo and aldehyde groups is well-understood, the unique electronic nature of the 7-azaindole (B17877) scaffold may lead to unanticipated reactivity patterns and molecular rearrangements. Future research should involve systematic studies of the compound's behavior under a wide range of reaction conditions, including photochemical, electrochemical, and high-pressure environments.

An unaddressed challenge is the potential for skeletal rearrangements of the pyrrolopyridine core. Investigating reactions that could induce ring expansion, ring contraction, or atom scrambling could lead to the discovery of novel heterocyclic systems with interesting biological properties. Serendipitous discoveries in this area could open up entirely new avenues of research.

Computational Design and Rational Synthesis of Enhanced Derivatives

The 1H-pyrrolo[2,3-b]pyridine scaffold is a common feature in molecules targeting various biological pathways, including as kinase inhibitors. rsc.orgresearchgate.net Future research should leverage computational chemistry and molecular modeling to rationally design novel derivatives of this compound with enhanced biological activity and improved pharmacokinetic properties.

The primary challenge is the accurate prediction of protein-ligand interactions and the subsequent translation of these predictions into synthetically accessible molecules. By combining computational design with efficient synthetic strategies, it will be possible to create focused libraries of compounds for biological screening. This approach will accelerate the discovery of new therapeutic agents based on the this compound framework.

Q & A

Q. What are the standard synthetic routes for 5-Iodo-1H-pyrrolo[2,3-B]pyridine-3-carbaldehyde?

The compound is typically synthesized via iodination of a pyrrolopyridine precursor followed by formylation. A modified approach from brominated analogs (e.g., ) involves substituting bromine with iodine using reagents like N-iodosuccinimide (NIS) under anhydrous conditions. For the aldehyde group, the Vilsmeier-Haack reaction () or Duff formylation (hexamine in acidic media, as in ) is employed. Key steps include:

  • Iodination : Reacting 1H-pyrrolo[2,3-B]pyridine with NIS at 0–25°C in DMF or DCM.
  • Formylation : Using hexamine in a 3:1 water:acetic acid mixture at 120°C (yield ~67% for brominated analogs).
  • Purification : Silica gel chromatography (heptane:ethyl acetate gradients) .

Q. How is the compound characterized, and what analytical methods validate its purity?

  • NMR Spectroscopy : 1^1H and 13^13C NMR (e.g., DMSO-d6 solvent) confirm substituent positions and aldehyde proton resonance at δ 9.93–10.03 ppm ( ).
  • HPLC-MS : Validates molecular weight (calc. 287.00 g/mol for C8_8H5_5IN2_2O) and purity (>95%).
  • Elemental Analysis : Matches theoretical C/H/N/I ratios to detect halide impurities .

Q. What are the primary reactivity patterns of the aldehyde group?

The aldehyde undergoes nucleophilic additions (e.g., Grignard reagents, hydrazines) and condensations (e.g., Wittig reactions). For example:

  • Grignard Addition : Reacting with phenylmagnesium bromide yields secondary alcohols (, compound 12).
  • Schiff Base Formation : Condensation with amines under mild acidic conditions generates imines for bioconjugation .

Advanced Research Questions

Q. How can competing substitution reactions during iodination be mitigated?

Iodination may lead to regioselectivity issues (e.g., 3- vs. 5-position substitution). Strategies include:

  • Protecting Groups : Temporarily blocking reactive sites (e.g., tosylation at N1, as in , compound 10) directs iodination to the 5-position.
  • Directed Metalation : Using lithium bases to deprotonate specific positions before iodination .

Q. What methodological challenges arise in cross-coupling reactions involving the iodo substituent?

The iodo group enables Suzuki-Miyaura couplings (e.g., with boronic acids), but competing aldehyde reactivity requires optimization:

  • Catalyst Selection : Pd(PPh3_3)4_4 () or PdCl2_2(dppf) in toluene/ethanol at 105°C.
  • Protection of Aldehyde : Converting to acetal or oxime derivatives prevents undesired side reactions during coupling .

Q. How does the iodine substituent influence bioactivity compared to bromine or chlorine analogs?

  • Enhanced Reactivity : Iodine’s larger atomic radius and polarizability improve covalent binding to nucleophilic protein residues (e.g., cysteine thiols) compared to bromine ().
  • Pharmacokinetics : Iodinated compounds often show increased lipophilicity (logP ~2.5 vs. 2.1 for Br-analogs), impacting membrane permeability .

Q. What strategies resolve contradictions in reported biological activity data?

Discrepancies in IC50_{50} values may stem from:

  • Assay Conditions : Variations in buffer pH or reducing agents (e.g., DTT) can alter aldehyde reactivity.
  • Impurity Profiles : Byproducts from incomplete iodination (e.g., diiodo derivatives) require rigorous HPLC monitoring ( ).
  • Control Experiments : Use stable analogs (e.g., 5-methyl derivatives) to isolate iodine-specific effects .

Methodological Best Practices

Q. How should researchers handle stability and storage of this compound?

  • Storage : Under inert atmosphere (N2_2/Ar) at –20°C in amber vials to prevent aldehyde oxidation and iodine photodegradation.
  • Stability Testing : Monitor via 1^1H NMR (aldehyde proton integrity) over 6 months .

Q. What advanced techniques characterize electronic effects of the iodo substituent?

  • DFT Calculations : Predict charge distribution and HOMO/LUMO energies (e.g., Gaussian 16 at B3LYP/6-31G* level).
  • X-Ray Crystallography : Resolves iodine’s steric and electronic interactions in crystal packing (e.g., ) .

Q. How can regioselective functionalization of the pyrrolopyridine core be achieved?

  • C-H Activation : Pd-catalyzed direct arylation at C4 or C6 positions using directing groups (e.g., pyridine N-oxide).
  • Microwave-Assisted Synthesis : Accelerates reactions (e.g., 4-hour Suzuki couplings reduced to 30 minutes) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.